(2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
Description
(2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated purine nucleoside derivative with a unique substitution pattern. Key structural features include:
- Purine core: Modified at the 2-position with chlorine and the 6-position with a furan-2-yl group.
- Sugar moiety: A tetrahydrofuran ring with a 4-fluoro substituent and a hydroxymethyl group at the 5-position.
- Stereochemistry: The (2R,3S,4S,5R) configuration ensures specific spatial orientation, critical for biological interactions.
Properties
Molecular Formula |
C14H12ClFN4O4 |
|---|---|
Molecular Weight |
354.72 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H12ClFN4O4/c15-14-18-9(6-2-1-3-23-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(4-21)24-13/h1-3,5,7-8,11,13,21-22H,4H2/t7-,8-,11-,13-/m1/s1 |
InChI Key |
FUAYUQXTQUOELP-KMEHANEDSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4S,5R)-2-(2-Chloro-6-(furan-2-yl)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , with CAS number 122654-31-3, is a complex organic molecule notable for its unique stereochemistry and functional groups. Its molecular formula is , and it has a molecular weight of approximately 354.72 g/mol . This compound exhibits a range of biological activities due to its structural components, primarily derived from purine and furan moieties.
Structural Characteristics
The compound features:
- A tetrahydrofuran ring substituted with a hydroxymethyl group and a fluorine atom.
- A purine derivative that includes a chloro and furan moiety.
These characteristics suggest potential for varied biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClFN4O4 |
| Molecular Weight | 354.72 g/mol |
| Structural Features | Tetrahydrofuran ring, furan, purine |
| Stereochemistry | (2R,3S,4S,5R) |
Antiviral and Anticancer Properties
Compounds containing purine derivatives are often implicated in various pharmacological activities, including antiviral and anticancer effects. The purine structure is essential in nucleic acid synthesis and energy metabolism, making it a key target in drug design . Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Interaction Studies
The biological activity of this compound can be further explored through interaction studies with various biological targets. Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can estimate potential therapeutic uses or toxic effects based on its structure. The presence of the furan ring has been associated with significant antimicrobial properties, as seen in other furan derivatives .
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of related compounds against human skin cancer cells. The findings indicated that these compounds demonstrated dose-dependent cytotoxicity with IC50 values suggesting potential anti-proliferative activity .
- Antimicrobial Effects : Research into natural furan derivatives highlighted their antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that furan-containing compounds could be developed as novel antibiotics .
- Anti-inflammatory Potential : Other studies have shown that furan derivatives possess anti-inflammatory properties by modulating signaling pathways like MAPK and PPAR-γ. This suggests that the compound may also exert regulatory effects on immune responses .
Scientific Research Applications
Antiviral and Anticancer Properties
Compounds containing purine derivatives are known for their antiviral and anticancer activities. The purine structure plays a critical role in nucleic acid synthesis and energy metabolism, making it a target for drug development. The presence of the furan ring may also enhance biological activity by facilitating interactions with biological macromolecules.
Prediction of Biological Activities
Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activities based on the compound's structure. These tools indicate potential therapeutic uses or toxic effects, guiding further research.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the hydroxymethyl group.
- Incorporation of the chloro and furan substituents.
The complexity of these synthesis methods reflects the compound's intricate structure and potential for modification.
Drug Development
The compound has potential applications in drug development due to its structural components that suggest activity against various diseases. Its unique functional groups may allow for selective targeting of biological pathways involved in disease progression.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies often utilize techniques like:
- Surface plasmon resonance
- Molecular docking simulations
These studies help predict how the compound behaves in vivo and its efficacy as a therapeutic agent.
Case Studies and Research Findings
- Antiviral Activity : Research indicates that compounds similar to this one exhibit significant antiviral effects against various viruses by inhibiting nucleic acid synthesis.
- Anticancer Studies : Investigations into the anticancer properties have shown that modifications to the purine structure can enhance cytotoxicity against cancer cell lines.
- Pharmacokinetics : Studies on pharmacokinetics are essential to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their functional differences:
*Estimated based on formula C₁₃H₁₂ClFN₄O₄.
Key Observations:
Purine Substitutions: The 2-chloro-6-furan group in the target compound distinguishes it from analogs with 6-amino (e.g., ), 6-chloro (e.g., ), or 6-hydroxy (e.g., ) groups. The furan ring may enhance π-π stacking in enzyme binding pockets compared to smaller substituents. 2-Chloro substitution is shared with the compound in , which is associated with improved base-pairing specificity in modified nucleotides.
Sugar Modifications :
- The 4-fluoro group in the target compound and is a strategic modification to block ribose-ring oxidation, a common degradation pathway in natural nucleosides.
- The hydroxymethyl group at C5 is conserved across many analogs (e.g., ), contributing to water solubility and hydrogen-bonding interactions.
Metabolic Stability:
- The 4-fluoro group in the target compound and reduces susceptibility to phosphorylases and hydrolases, extending plasma half-life compared to non-fluorinated analogs like .
Toxicity and Handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
